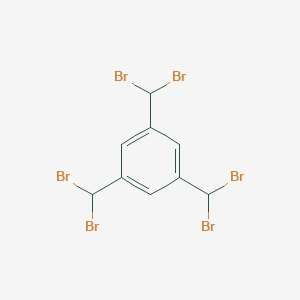

1,3,5-Tris(dibromomethyl)benzene

Vue d'ensemble

Description

1,3,5-Tris(dibromomethyl)benzene is a compound that has three bromo substituents around an aromatic ring . It can be used as a cross-linker and is mainly utilized in the synthesis of ligands and dendrimeric monomers .

Synthesis Analysis

The compound has been used in the preparation of novel Metal-Organic Frameworks (MOFs) consisting of 1,3,5-tris(1H-benzo[d]imidazole-2-yl) benzene (TIBM) as an organic linker and Al, Cr, and Cu as metal ions . It has also been used in the synthesis of microporous polymers for selective adsorption of CO2 and H2 .Molecular Structure Analysis

The crystal structure of 1,3,5-tris(dibromomethyl)benzene is hexagonal with a space group of P63/m . The C–Br bond length is 1.942(5) Å and the Br–C–Br angle is 108.7(4)° . These results are similar to those observed in previously reported dibromomethyl-substituted benzene compounds .Chemical Reactions Analysis

1,3,5-Tris(dibromomethyl)benzene can be crosslinked with triptycene monomers by using Friedel-Crafts alkylation reaction to form microporous polymers . The photochemical reaction of mesitylene with bromine proceeds through a series of radical reactions and rearrangements to form 1,3,5-tris(dibromomethyl)benzene .Physical And Chemical Properties Analysis

The compound has three bromo substituents around an aromatic ring . More detailed physical and chemical properties are not available in the retrieved sources.Applications De Recherche Scientifique

Here is a comprehensive analysis of the scientific research applications of 1,3,5-Tris(dibromomethyl)benzene, focusing on unique applications:

Proton Exchange Membranes for Fuel Cells

1,3,5-Tris(dibromomethyl)benzene is used to fabricate proton exchange membranes (PEMs) by covalently linking polybenzimidazole (PBI) and the compound itself. These PEMs are crucial for fuel cell applications .

Synthesis of Trifluoroacetamide Derivative Triaza[3.3]cyclophane

This compound is utilized in the synthesis of trifluoroacetamide derivative triaza[3.3]cyclophane .

Development of Adsorption Membranes

It can be used to synthesize porous aromatic frameworks that are instrumental in developing adsorption membranes to treat organic pollutants .

Fabrication of Organic Light Emitting Diodes (OLEDs)

1,3,5-Tris(dibromomethyl)benzene can be used in the fabrication of pyridine-based high-efficiency OLEDs .

Selective Adsorption of CO2 and H2

The compound can be crosslinked with triptycene monomers using Friedel-Crafts alkylation reaction to form microporous polymers. These polymers are designed for selective adsorption of CO2 and H2 .

Crystal Structure Analysis

Synthesizing 1,3,5-Tris(dibromomethyl)benzene and conducting subsequent derivative applications is significant due to its unique crystal structure which has been revealed through single-crystal structure analysis .

Mécanisme D'action

Target of Action

1,3,5-Tris(dibromomethyl)benzene is a versatile compound with three bromo substituents around an aromatic ring . It primarily targets organic reactions and is mainly utilized in the synthesis of ligands and dendrimeric monomers .

Mode of Action

The compound’s mode of action is primarily through its role as a cross-linker . It can be crosslinked with other monomers to form complex structures. For instance, it can be crosslinked with triptycene monomers by using Friedel-Crafts alkylation reaction to form microporous polymers .

Biochemical Pathways

Its use in the synthesis of ligands and dendrimeric monomers suggests that it may play a role in various organic reactions .

Result of Action

The primary result of the action of 1,3,5-Tris(dibromomethyl)benzene is the formation of complex structures when it is used as a cross-linker . For example, it can form microporous polymers when crosslinked with triptycene monomers . These polymers can be used for selective adsorption of CO2 and H2 .

Safety and Hazards

Propriétés

IUPAC Name |

1,3,5-tris(dibromomethyl)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6Br6/c10-7(11)4-1-5(8(12)13)3-6(2-4)9(14)15/h1-3,7-9H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BXGZVNSQLBRQQO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C=C1C(Br)Br)C(Br)Br)C(Br)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6Br6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80575908 | |

| Record name | 1,3,5-Tris(dibromomethyl)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80575908 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

593.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1889-66-3 | |

| Record name | 1,3,5-Tris(dibromomethyl)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80575908 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

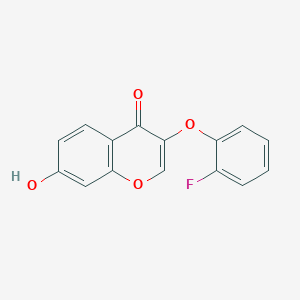

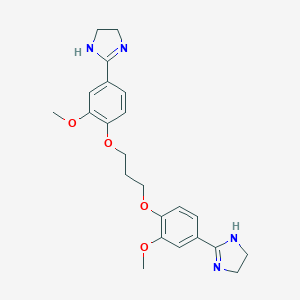

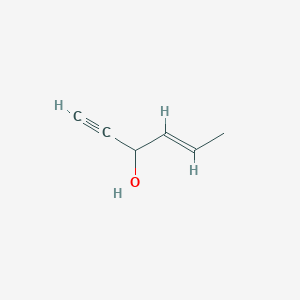

Feasible Synthetic Routes

Q & A

Q1: What is the significance of determining the crystal structure of 1,3,5-tris(dibromomethyl)benzene?

A1: Understanding the crystal structure of a compound provides valuable insights into its physical and chemical properties. [] Knowing the exact arrangement of atoms within the crystal lattice of 1,3,5-tris(dibromomethyl)benzene can help predict its stability, solubility, and potential reactivity. This information can be crucial for further research and potential applications in materials science or synthetic chemistry.

Q2: What were the key findings of the crystallographic study on 1,3,5-tris(dibromomethyl)benzene?

A2: The study successfully determined the crystal structure of 1,3,5-tris(dibromomethyl)benzene using X-ray diffraction techniques. It revealed that the compound crystallizes in the hexagonal system with the space group P63/m. [] Key parameters determined include:

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[4-(4-Butylthiazol-2-yl)-3-fluorophenyl]propanoic acid](/img/structure/B158490.png)

![(2S)-6-amino-2-[[(2R)-2-[[(2S)-2-[[(2R)-6-amino-2-[[(2R)-2-[[(2S)-2-amino-3-(1H-imidazol-5-yl)propanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]hexanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]-3-phenylpropanoyl]amino]hexanamide](/img/structure/B158493.png)

![6-Chloro-2-phenylimidazo[1,2-b]pyridazine](/img/structure/B158509.png)

![S-[2-[3-[[4-[[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethyl] (E)-oct-2-enethioate](/img/structure/B158517.png)